4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
4-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-8-11(14)7-6-10(12)9-15/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQGQLSEFRHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180170 | |
| Record name | 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861928-21-4 | |
| Record name | 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861928-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401180170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paraformaldehyde-Mediated Formylation
The most direct route begins with m-bromophenol , which undergoes formylation using paraformaldehyde under acidic or Lewis acid-catalyzed conditions. A method described in CN117142931A involves:
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Reagents : m-Bromophenol, triethylamine (TEA), magnesium chloride (MgCl₂), paraformaldehyde.
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Conditions : Acetonitrile (ACN) solvent, 80°C for 6 hours.
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Mechanism : MgCl₂ acts as a Lewis acid to activate paraformaldehyde, facilitating electrophilic aromatic substitution at the ortho position relative to the hydroxyl group.
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Workup : Quenching with HCl, extraction using methyl tert-butyl ether (MTBE), and crystallization yield 4-bromo-2-hydroxybenzaldehyde with >99% purity.
Table 1 : Optimization of 4-Bromo-2-Hydroxybenzaldehyde Synthesis
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80°C | Maximizes formylation rate |
| MgCl₂ Equivalents | 1.5 eq | Prevents over-substitution |
| Solvent | Acetonitrile | Enhances paraformaldehyde solubility |
Alternative Metal-Halogen Exchange Strategies
Patent US20130090498A1 describes a metal-halogen exchange approach using 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride, followed by formylation with dimethylformamide (DMF). While this method achieves 74% yield for intermediates, it requires cryogenic conditions (-78°C), limiting scalability.
Silylation of 4-Bromo-2-Hydroxybenzaldehyde
TBDMS Protection Using TBDMSCl
The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions:
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Reagents : TBDMSCl, imidazole (base), anhydrous dichloromethane (DCM).
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Conditions : 0°C to room temperature, 2–4 hours.
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Mechanism : Imidazole deprotonates the hydroxyl group, enabling nucleophilic attack on TBDMSCl.
Table 2 : Silylation Reaction Parameters
| Parameter | Optimal Value | Function |
|---|---|---|
| Base | Imidazole (1.5 eq) | Scavenges HCl, drives reaction |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 0°C → RT | Balances reaction rate and selectivity |
Scalable Modifications
For industrial applications, tetrahydrofuran (THF) replaces DCM to simplify solvent recovery, while triethylamine substitutes imidazole for cost efficiency. These adjustments maintain yields above 85%.
Alternative Synthetic Pathways
Direct Bromination of Protected Benzaldehydes
A less common route involves brominating 2-(TBDMS-oxy)benzaldehyde using N-bromosuccinimide (NBS) under radical initiation. However, this method suffers from poor regioselectivity (<60% para-bromination).
Reductive Amination Approaches
PMC8287636 highlights a reductive amination strategy starting from 4-bromo-2-hydroxybenzaldehyde and tert-butyldimethylsilyl hydrazine. While innovative, this method requires palladium catalysis and achieves only 46% yield.
Industrial-Scale Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, diethyl ether).
Major Products Formed
Substitution: Various substituted benzaldehyde derivatives.
Oxidation: 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzoic acid.
Reduction: 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzyl alcohol.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable various chemical transformations, including:
- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
- Substitution Reactions : The bromine atom can undergo nucleophilic substitution to introduce various functional groups .
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde has been explored for its potential biological activities:
- Antioxidant Activity : Compounds with silyl ether functionalities exhibit significant antioxidant properties, which may protect against oxidative stress and related diseases.
- Antimicrobial Properties : Studies indicate that derivatives of benzaldehyde have antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : Research shows that this compound may inhibit the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.
Synthesis of Complex Molecules
A study demonstrated the use of this compound as an intermediate in synthesizing complex heterocyclic compounds. The compound facilitated the formation of various derivatives through oxidation and substitution reactions, showcasing its utility in creating diverse chemical entities.
In vitro studies assessed the antioxidant and anti-inflammatory properties of this compound. Results indicated that it effectively scavenged free radicals and inhibited inflammatory markers in cultured macrophages, supporting its potential therapeutic applications.
Industrial Applications
In the industrial sector, this compound finds applications in:
- Pharmaceutical Development : Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing pharmaceuticals.
- Agrochemicals : The compound's reactivity allows for modifications that can lead to effective agrochemical products.
- Materials Science : It can be used in developing new materials with specific properties due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing the normal substrate from interacting with the enzyme. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding interactions with biological targets.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences among related benzaldehyde derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Notes |
|---|---|---|---|---|
| 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde | Br (C4), TBDMS-O- (C2) | C₁₃H₁₉BrO₂Si | 331.28 | Ortho-TBDMS protection enhances stability |
| 3-Bromo-4-[(tert-butyldimethylsilyl)oxy]benzaldehyde ethyl | Br (C3), TBDMS-O- (C4), ethyl ester (C1) | C₁₃H₁₇BrO₂Si | 329.26 | Ethyl ester modifies reactivity at C1 |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | Br (C3), t-Bu (C5), OH (C2) | C₁₁H₁₃BrO₂ | 265.13 | Free hydroxyl group enables direct coupling |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | Br (C4), OCF₃ (C2) | C₈H₄BrF₃O₂ | 257.02 | Trifluoromethoxy group increases lipophilicity |
Physical and Chemical Properties
- Solubility: TBDMS-protected compounds exhibit higher solubility in nonpolar solvents (e.g., dichloromethane, THF) compared to hydroxylated analogs like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, which may require polar aprotic solvents .
- Stability :
Key Research Findings
- Antimicrobial Applications :
- Steric Effects :
- Ortho-substituted TBDMS groups (as in the target compound) introduce steric hindrance, slowing reaction rates at the aldehyde group compared to para-substituted analogs .
Q & A
Basic Synthesis and Protection Strategies
Q: What are the standard methods for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to phenolic hydroxyl groups in aromatic aldehydes like 4-bromo-2-hydroxybenzaldehyde? A: The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. Reaction conditions often involve dichloroethane (DCE) at 60°C for 8 hours, achieving yields up to 86% . For substrates sensitive to high temperatures, milder conditions (e.g., room temperature in dichloromethane with 4-dimethylaminopyridine) may be employed. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the silylated product .
Advanced: Regioselective Protection Challenges
Q: How can researchers address regioselectivity conflicts when multiple hydroxyl groups are present in the substrate during TBDMS protection? A: Regioselectivity is influenced by steric and electronic factors. For example, in dihydroxybenzaldehyde derivatives, the less sterically hindered hydroxyl group is preferentially protected. Strategies include:
- Steric control : Bulkier bases (e.g., 2,6-lutidine) can slow reaction kinetics, favoring protection of more accessible sites.
- Electronic control : Electron-withdrawing substituents (e.g., bromine) deactivate adjacent hydroxyl groups, reducing reactivity.
Validation via comparative NMR analysis (e.g., H NMR integration of silyl ether protons) ensures correct regiochemical outcomes .
Basic Characterization Techniques
Q: What spectroscopic methods are essential for confirming the structure of 4-bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde? A: Key techniques include:
- H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm and TBDMS signals (δ 0.1–0.3 ppm for Si–CH, δ 0.9–1.1 ppm for tert-butyl).
- C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and Si–C resonances (δ 18–25 ppm for Si–CH, δ 25–30 ppm for Si–C(CH)).
- HR-MS : Verify molecular ion peaks (e.g., [M+H] or [M+Na]) with <3 ppm mass error .
Advanced: Resolving Spectral Data Contradictions
Q: How should researchers interpret conflicting NMR data, such as unexpected splitting or integration ratios, in TBDMS-protected aldehydes? A: Contradictions often arise from:
- Dynamic effects : Rotameric equilibria in silyl ethers can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) may coalesce peaks.
- Impurities : Trace solvents or byproducts (e.g., desilylated intermediates) require rigorous purification. Compare HR-MS data to rule out contaminants.
- Isotopic patterns : Bromine (Br/Br) induces distinct isotopic clusters in mass spectra, aiding identification .
Basic Safety and Handling
Q: What precautions are necessary when handling this compound? A: Key safety measures include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard).
- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced: Stability Under Reaction Conditions
Q: How does the TBDMS group in this compound behave under acidic or basic conditions during downstream reactions? A: The TBDMS group is stable under mild acidic/basic conditions but cleaves under:
- Acidic hydrolysis : Trifluoroacetic acid (TFA) or HCl in THF/water.
- Fluoride-mediated cleavage : Tetrabutylammonium fluoride (TBAF) in THF at 0°C to room temperature.
Monitor deprotection via TLC or H NMR (disappearance of Si–CH signals) .
Basic Purification Methods
Q: What chromatographic techniques are optimal for purifying this compound? A: Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 5–20% ethyl acetate). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) may improve resolution. Confirm purity by GC-MS or HPLC (>95% by area) .
Advanced: Byproduct Analysis in Cross-Coupling Reactions
Q: How can researchers identify and mitigate undesired byproducts in palladium-catalyzed cross-couplings involving this aldehyde? A: Common byproducts include:
- Homocoupling products : Caused by oxidative conditions. Add reductants (e.g., Zn powder) to suppress.
- Dehalogenation : Use anaerobic conditions to prevent bromide loss.
Characterize byproducts via LC-MS/MS and adjust catalyst loading (e.g., Pd(PPh) at 1–5 mol%) .
Basic Reaction Mechanisms
Q: What is the role of the TBDMS group in directing electrophilic substitution reactions on the aromatic ring? A: The TBDMS group acts as an ortho/para-directing electron donor via conjugation with the aromatic π-system. For example, bromination favors the para position relative to the silyloxy group. Confirm regiochemistry via NOESY or X-ray crystallography .
Advanced Applications in Total Synthesis
Q: How is this compound utilized in synthesizing macrocyclic or natural product derivatives? A: The aldehyde functionality enables condensations with amines (e.g., [2+2] macrocycles) or Wittig reactions for olefin formation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
